Home > Products > Screening Compounds P17152 > 6,7-Dimethoxy-1-methyl-3-phenylisoquinoline
6,7-Dimethoxy-1-methyl-3-phenylisoquinoline - 52947-33-8

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline

Catalog Number: EVT-10934356
CAS Number: 52947-33-8
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline is a compound belonging to the isoquinoline class of alkaloids, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. Its molecular formula is C18H17NO2C_{18}H_{17}NO_2 and it has a molecular weight of approximately 279.33 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

Source

The compound can be derived from various natural sources, particularly plants known for their isoquinoline alkaloid content. It can also be synthesized through several chemical methods, which will be discussed in detail later.

Classification

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline is classified as an isoquinoline derivative. Isoquinolines are part of a larger group of compounds known as alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. These compounds often exhibit significant pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-1-methyl-3-phenylisoquinoline can be achieved through various synthetic routes. One common method involves the use of starting materials such as 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, which undergoes transformations to yield the desired product.

Technical Details

  1. Starting Materials: The synthesis typically begins with 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline.
  2. Reagents: Common reagents include triflic anhydride for triflation and boronic acids for Suzuki coupling reactions.
  3. Conditions: The reactions may require specific conditions such as low temperatures (e.g., -78 °C) or elevated temperatures (e.g., 140 °C) depending on the step .
Molecular Structure Analysis

Structure

The structure of 6,7-dimethoxy-1-methyl-3-phenylisoquinoline features a phenyl group attached to the isoquinoline core at the 3-position and methoxy groups at the 6 and 7 positions. The nitrogen atom is located in the isoquinoline ring system.

Data

  • Molecular Formula: C18H17NO2C_{18}H_{17}NO_2
  • Molecular Weight: 279.33 g/mol
  • Exact Mass: 279.126 g/mol
  • Polar Surface Area: 31.35 Ų
  • LogP (Partition Coefficient): 4.22740 .
Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline can participate in various chemical reactions typical of isoquinoline derivatives:

  1. Suzuki Coupling: This reaction allows for the introduction of aryl groups onto the isoquinoline framework.
  2. Triflation: The introduction of triflate groups facilitates further reactions such as nucleophilic substitutions.

Technical Details

For instance, using triflic anhydride in the presence of a base can convert hydroxy groups into triflate groups, which are more reactive towards nucleophiles .

Mechanism of Action

The mechanism of action for compounds like 6,7-dimethoxy-1-methyl-3-phenylisoquinoline often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be fully elucidated, similar isoquinoline derivatives have been shown to exhibit pharmacological effects through:

  1. Enzyme Inhibition: Compounds may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: Interaction with neurotransmitter receptors can lead to various physiological effects.
Physical and Chemical Properties Analysis

Physical Properties

Information regarding the physical properties such as density and melting point is often limited or not available for this compound.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline has potential applications in medicinal chemistry due to its structural characteristics that suggest possible biological activity:

  1. Pharmacological Research: Investigated for its potential as an anti-inflammatory or analgesic agent.
  2. Synthetic Intermediates: Used in the synthesis of more complex isoquinoline derivatives with enhanced biological activity.
Therapeutic Potential and Pharmacological Applications

Antibacterial Mechanisms Against Multidrug-Resistant Pathogens

FtsZ-Targeted Inhibition of Staphylococcus aureus and Enterococcus faecalis

6,7-Dimethoxy-1-methyl-3-phenylisoquinolinium derivatives (quaternary ammonium salts) disrupt bacterial cell division by targeting the essential cytoskeletal protein Filamentous temperature-sensitive protein Z (FtsZ). These compounds bind to Staphylococcus aureus FtsZ (SaFtsZ), stabilizing its polymer structure and inhibiting guanosine triphosphatase (GTPase) activity—a process critical for Z-ring formation and cytokinesis. Fluorescence spectroscopy confirms direct binding, with enhanced affinity observed in derivatives bearing hydrophobic 3-phenyl substituents (e.g., biphenyl or tert-butylphenyl groups). This binding stabilizes FtsZ protofilaments, preventing dynamic assembly and disassembly, thereby halting bacterial cell division [1] [5]. Notably, these compounds exhibit minimal cross-reactivity with mammalian β-tubulin, reducing potential off-target toxicity [5].

Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecalis Strains

The quaternary ammonium derivatives demonstrate potent activity against multidrug-resistant strains, as quantified by minimum inhibitory concentration (MIC) assays. Structural modifications significantly influence efficacy:

  • Lipophilic 3-Substituents: Derivatives with biphenyl (e.g., 5b, 6b) or 4-tert-butylphenyl (7b) groups exhibit MICs of 4–8 μg/mL against vancomycin-resistant Enterococcus faecalis (VRE), outperforming simpler phenyl analogues (>64 μg/mL) [1].
  • Charge and Methylation: Quaternary N-methylation is essential for activity; non-quaternary precursors (e.g., 1a–7a) show no efficacy (MIC >64 μg/mL). The positively charged nitrogen enhances target engagement [1] [5].

Table 1: Antibacterial Activity of 6,7-Dimethoxy-1-methyl-3-phenylisoquinolinium Derivatives [1]

CompoundR₃′ SubstituentMIC (μg/mL) MRSAMIC (μg/mL) VRE
1bPhenyl64>64
5b4-Biphenyl44
6b4-Biphenyl*48
7b4-tert-Butylphenyl88

Structural note: 6b contains an additional 8-methoxy group.

Activity against methicillin-resistant Staphylococcus aureus (MRSA) is consistently robust (MIC 4–32 μg/mL), with minor variations between methicillin-sensitive and methicillin-resistant strains. In contrast, potency against vancomycin-sensitive Enterococcus faecalis is generally lower (MIC >64 μg/mL for most derivatives), highlighting selectivity for resistant phenotypes [1] [5].

Modulation of Neuromuscular Activity

Effects on Smooth Muscle Contractility via L-Type Calcium Channel Activation

The dihydroisoquinoline analog 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (structurally related to 6,7-dimethoxy-1-methyl-3-phenylisoquinoline) modulates smooth muscle contractility. At 50 μM, it potentiates cytosolic calcium influx in gastric smooth muscle preparations by activating voltage-gated L-type calcium channels. This increases spontaneous contractile amplitude by 31.6% compared to acetylcholine-induced contractions. The effect peaks within 1.55 ± 0.38 minutes and is reversible upon washout. Calcium-dependent contractions are abolished by L-type blockers nifedipine (0.5 μM) and verapamil (0.3 μM), confirming calcium channel involvement [4].

Interaction with Muscarinic Acetylcholine Receptors and 5-Hydroxytryptamine Receptors

The compound’s contractile effects are mediated through G-protein-coupled receptors:

  • Muscarinic Acetylcholine Receptors (mAChRs): Pre-treatment with non-selective mAChR antagonists atropine (10 μM) or ipratropium (1 μM) reduces contractile force by 64% and 51%, respectively. Selective M₃ mAChR antagonists (4-DAMP, tiotropium) further suppress activity (>47%), implicating M₃ subtypes in signaling [4].
  • 5-Hydroxytryptamine Receptors (5-HT₂): Immunohistochemical assays reveal a 47% decrease in 5-HT₂A and 5-HT₂B receptor expression in smooth muscle cells and myenteric plexus neurons. Co-administration with serotonin (5-HT) significantly inhibits neuronal excitation, indicating receptor antagonism. This dual modulation of mAChRs and 5-HT receptors positions the compound as a regulator of neuromuscular coordination [4].

Table 2: Receptor Antagonist Effects on 3,4-Dihydroisoquinoline-Induced Contractions [4]

Receptor TargetAntagonistConcentration (μM)Reduction in Contraction
mAChRs (Non-selective)Atropine1064%
mAChRs (Non-selective)Ipratropium151%
M₃ mAChR4-DAMP0.349%
M₃ mAChRTiotropium544%
5-HT₂Endogenous inhibition-47%*

*Measured via receptor expression downregulation.

Properties

CAS Number

52947-33-8

Product Name

6,7-Dimethoxy-1-methyl-3-phenylisoquinoline

IUPAC Name

6,7-dimethoxy-1-methyl-3-phenylisoquinoline

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C18H17NO2/c1-12-15-11-18(21-3)17(20-2)10-14(15)9-16(19-12)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

CNRULMULIHQYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.